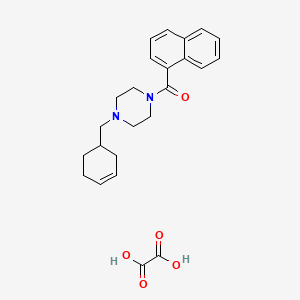

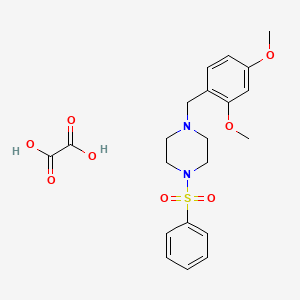

1-(3-cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives often involves strategies designed to introduce specific functional groups that influence the compound's lipophilicity, receptor affinity, and selectivity. For instance, analogues of the σ receptor ligand PB28, which share a core piperazine structure, have been modified to reduce lipophilicity and enhance receptor affinity through structural alterations (Abate et al., 2011). Such modifications typically involve the introduction of more polar functional groups or the optimization of alkyl chain length to achieve desired biological activities and properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. For example, studies on 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine have explored structure-affinity relationships, demonstrating how variations in the alkyl chain length and the position of methoxy groups affect σ2 receptor binding affinity (Berardi et al., 2004). Such insights are vital for the rational design of compounds with enhanced receptor selectivity and efficacy.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, influencing their pharmacological profile and utility. For instance, modifications in the piperazine moiety, such as the introduction of fluorescent tags, have been employed to study the uptake and cellular localization in tumor cells, providing valuable information on the compounds' mechanism of action (Abate et al., 2011). These chemical modifications can also affect the compounds' physical properties, such as solubility and stability, which are crucial for their practical application.

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure and the presence of specific functional groups. For instance, the introduction of polar functional groups can enhance solubility in aqueous solutions, facilitating their biological application and study. The lipophilicity of these compounds, often quantified by the log D value, is a critical factor determining their ability to cross biological membranes and reach target sites within the body.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, pKa, and affinity for various receptors, are determined by their molecular structure and the electronic distribution within the molecule. Studies exploring the importance of piperazine N-atoms for σ2 receptor affinity and activity highlight how subtle changes in the chemical structure can significantly impact biological activity and receptor selectivity (Berardi et al., 2009). Understanding these chemical properties is essential for the development of compounds with desired pharmacological profiles.

科学的研究の応用

σ Receptor Ligands for Oncology and Diagnostic Use

Research has shown that analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) are explored for therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to potentially serve as positron emission tomography (PET) radiotracers, highlighting their significance in both diagnostic and therapeutic aspects related to cancer. For instance, (-)-(S)-9 showed moderate activity at the P-gp efflux pump, indicating its potential utility in overcoming drug resistance in cancer cells (Abate et al., 2011).

PET Radioligands for σ-2 Receptors

The development of PET radioligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propyl]-piperazine, has been explored for studying σ-2 receptors. These compounds are vital for understanding the role of σ-2 receptors in various brain functions and diseases, although challenges remain in their application for brain studies due to properties affecting their efficacy as radioligands (Kassiou et al., 2005).

Synthesis and Evaluation of Derivatives

Derivatives of 1-cyclohexylpiperazine related to σ2 receptor ligands have been synthesized and evaluated, showcasing their high affinity in σ2 receptor binding. These compounds are investigated for their structure-affinity relationships and potential as antineoplastic agents and for PET diagnosis, reflecting the broad scope of their applications in medical research (Berardi et al., 2004).

Fluorescent Sigma Ligands

Some derivatives structurally containing naphthol as a fluorescent moiety have been prepared for potential use as fluorescent sigma ligands. These compounds, due to their fluorescence features and sigma receptor affinities, could serve as tools in "green" binding assays, contributing to the advancement of receptor studies without the need for radioligands (Ferorelli et al., 2007).

Supramolecular Assemblies

Research on supramolecular assemblies using piperazine with dicarboxylic acids and hydroxy-carboxylic acids has led to the development of new supramolecular networks. These studies contribute to the understanding of molecular self-assembly processes, with implications for materials science and nanotechnology (Chen & Peng, 2008).

特性

IUPAC Name |

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O.C2H2O4/c25-22(21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-23(14-16-24)17-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-2,4-6,9-12,18H,3,7-8,13-17H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQURQQBSYRGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)

![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)